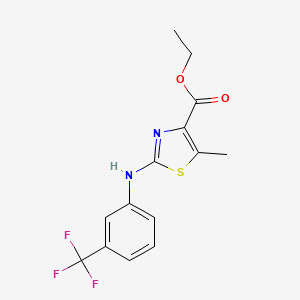

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester

Description

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester is a thiazole derivative characterized by a methyl group at position 5, an ethyl ester at the carboxylic acid position, and a 3-trifluoromethylphenylamino substituent at position 2 of the thiazole ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole derivatives, particularly those with trifluoromethyl substitutions .

Properties

IUPAC Name |

ethyl 5-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)11-8(2)22-13(19-11)18-10-6-4-5-9(7-10)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQFADCPYILMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of the Thiazole Ring

- Starting materials : The synthesis begins with a suitable α-haloketone or α-aminoketone derivative, which reacts with sulfur sources such as thiourea or its derivatives to form the thiazole ring.

- Reaction conditions : Typically performed under reflux in polar solvents like ethanol or acetic acid, with temperature control around 80-120°C.

- Outcome : Formation of a substituted thiazole ring with reactive sites for further functionalization.

Step 3: Nucleophilic Aromatic Substitution

- Amino group attachment : The amino group on the phenyl ring is introduced via nucleophilic substitution reactions, often involving diazotization of aniline derivatives followed by coupling with the thiazole core.

- Trifluoromethyl incorporation : The trifluoromethyl group is introduced onto the phenyl ring via electrophilic trifluoromethylation, employing reagents like Togni’s reagent or trifluoromethyl sulfonates under basic conditions.

Step 4: Final Purification

- The crude product undergoes purification through column chromatography, recrystallization, or distillation to obtain high-purity compound.

Derivatization of Precursor Compounds

Research indicates that an alternative route involves starting from pre-formed thiazole derivatives, which are then functionalized.

Step 1: Synthesis of Parent Thiazole Compound

- The core thiazole with the methyl group at position 5 is synthesized via cyclization reactions involving amino acids or α-haloketones with sulfur sources.

Step 2: Coupling with Phenylamine Derivatives

- The 3-trifluoromethylphenylamine is coupled to the thiazole core using coupling agents such as EDCI or DCC, facilitating amide bond formation.

Step 3: Esterification and Functionalization

- The carboxyl group at position 4 is esterified with ethanol under acidic catalysis.

- The trifluoromethyl group is introduced onto the phenyl ring via electrophilic trifluoromethylation.

Step 4: Purification and Final Adjustments

- The product is purified through chromatography, followed by drying and characterization.

Data Table: Summary of Preparation Methods

| Methodology | Key Reactions | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Multi-step Synthesis | Thiazole ring formation, esterification, coupling | Reflux in ethanol, acid catalysis, electrophilic trifluoromethylation | Precise control over substitutions | Multi-step process, longer synthesis time |

| Derivatization of Precursors | Cyclization, coupling, esterification | EDCI/DCC coupling, trifluoromethylation reagents, reflux | Utilizes pre-formed intermediates | Requires availability of precursors |

Research Findings and Notes

- Patents and literature emphasize the importance of optimizing reaction conditions such as temperature, solvent choice, and reagent equivalents to maximize yield and purity.

- Esterification reactions are typically performed at reflux in ethanol with acid catalysts, with purification by recrystallization.

- Trifluoromethylation is a critical step, often requiring specialized reagents and conditions to ensure regioselectivity.

- Purity levels exceeding 99% are achievable through careful control of reaction parameters and purification techniques such as chromatography and vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Trifluoromethyl iodide, halogenated solvents, elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester exhibit promising antiviral properties. For instance, research has shown that thiazole derivatives can inhibit the activity of viruses such as the tobacco mosaic virus (TMV) and HIV. The compound's structure allows it to interact effectively with viral proteins, potentially blocking their function.

Case Study: Antiviral Efficacy

A study published in MDPI evaluated various thiazole derivatives for their antiviral activity against TMV. The results demonstrated that certain thiazoles exhibited EC50 values indicating effective inhibition, suggesting that similar compounds, including the target compound, may have comparable efficacy against viral pathogens .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to exhibit significant antibacterial and antifungal activities. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its ability to penetrate microbial membranes.

Case Study: Antimicrobial Screening

A screening of thiazole derivatives revealed that compounds with similar structures to 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester showed effective inhibition against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values in the low µg/mL range .

Material Science Applications

In material science, thiazole derivatives are being explored for their potential use in developing non-linear optical materials. The unique electronic properties of these compounds allow them to be utilized in devices requiring specific optical characteristics.

Data Table: Optical Properties of Thiazole Derivatives

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

Pathways Involved: It can inhibit key enzymes, disrupt cell membrane integrity, or interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiazole Derivatives

The target compound is compared with structurally related thiazole esters, focusing on substituent positions and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations:

Amino vs.

Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in the target compound offers moderate electron withdrawal compared to the stronger nitro (NO₂) group in 2-nitrophenylamino analogs .

Challenges :

- The amino linker may require protective strategies to prevent side reactions during synthesis.

Biological Activity

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester is a thiazole derivative notable for its potential biological activities, particularly in medicinal chemistry. The compound features a trifluoromethyl group, which enhances its chemical stability and bioactivity, making it a subject of interest in various fields including pharmacology and drug development.

- Molecular Formula : C12H9F3N2O2S

- CAS Number : 1549447-16-6

- Molar Mass : 302.27 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-trifluoromethylaniline with thiazole-4-carboxylic acid, utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine. The reaction is generally performed under controlled conditions to optimize yield and purity .

The biological activity of 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester is attributed to its structural features that allow it to interact with various biological targets. The trifluoromethyl group enhances membrane permeability, facilitating intracellular interactions. The thiazole ring structure is known to bind with enzymes or receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid demonstrate effectiveness against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of thiazole derivatives, including this compound. Investigations into related thiazole compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may interfere with cell cycle progression and promote oxidative stress within cancer cells .

Case Studies and Research Findings

- Antioxidant Activity : Similar thiazole compounds have shown antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases.

- Diabetes Research : Thiazole derivatives have been investigated for their role in improving insulin sensitivity and lipid profiles in diabetic models, suggesting a broader therapeutic potential beyond antimicrobial and anticancer activities .

- In Vivo Studies : Animal studies have demonstrated that administration of related thiazole compounds can significantly lower serum glucose levels and improve metabolic parameters in diabetic rats, indicating their potential utility in metabolic disorders .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Anticancer | Induces apoptosis in cancer cell lines |

| Antioxidant | Exhibits protective effects against oxidative stress |

| Metabolic Effects | Improves insulin sensitivity in diabetic models |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of thiourea derivatives with α-chloroacetoacetate esters under reflux conditions. Evidence from analogous thiazole syntheses suggests using thionyl chloride or thiourea with ethyl α-chloroacetoacetate in ethanol, followed by recrystallization (95% ethanol) to isolate crystals . Key parameters include temperature control (reflux at 80–100°C) and stoichiometric ratios of reactants to minimize side products like 3-chloro-2-dibenzylamino derivatives .

Q. How is the crystal structure of this thiazole derivative characterized, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths and dihedral angles critical for structural validation. For example, the thiazole and phenyl rings in related compounds form a dihedral angle of ~5°, indicating near-coplanarity, while trifluoromethyl and ethoxy groups adopt perpendicular orientations to reduce steric strain. No hydrogen bonding is observed; instead, van der Waals interactions and π-π stacking dominate lattice stabilization .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretching (~3300 cm⁻¹).

- ¹H/¹³C NMR to assign signals for the ethyl ester (δ ~1.3 ppm for CH₃, ~4.3 ppm for CH₂), trifluoromethyl group (δ ~120 ppm in ¹³C), and aromatic protons.

- LC-MS or elemental analysis to verify molecular weight and purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the 3-trifluoromethylphenyl substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the thiazole C-2 position, enabling Suzuki-Miyaura coupling with aryl boronic acids. Computational studies (DFT) can predict reaction sites by analyzing Fukui indices or electrostatic potential surfaces. Experimental validation requires Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) at 80–100°C .

Q. What strategies resolve low yields in esterification or amidification of the thiazole-4-carboxylic acid intermediate?

- Methodological Answer : Low yields often arise from steric hindrance or poor leaving-group activation. Strategies include:

- Using coupling agents like EDCI/HOBt for amidification.

- Microwave-assisted esterification with ethyl bromide/K₂CO₃ in DMF to reduce reaction time.

- Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties or toxicity?

- Methodological Answer : Tools like GUSAR (General Unrestricted Structure-Activity Relationships) predict acute toxicity (LD₅₀) using QSAR models based on molecular descriptors (e.g., logP, topological polar surface area). ADMETlab 3.0 or SwissADME can simulate CYP450 inhibition, blood-brain barrier permeability, and solubility, guiding lead optimization .

Q. What contradictions exist in reported biological activities of structurally similar thiazole derivatives, and how can they be reconciled?

- Methodological Answer : For example, some studies report antibacterial activity for 5-trifluoromethylthiazoles, while others note inactivity due to poor membrane penetration. Resolving this requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.